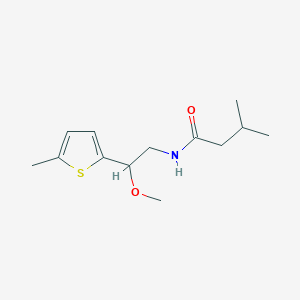
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has been used as a painkiller and is also known for its stimulant effects. In recent years, MT-45 has gained attention due to its potential for abuse and addiction.
Wirkmechanismus
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide acts on the mu-opioid receptor in the brain, which is responsible for pain relief and feelings of pleasure. It also affects the release of dopamine, a neurotransmitter that is associated with reward and motivation.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has been shown to produce analgesia and sedation in animal studies. It has also been shown to increase locomotor activity and produce a euphoric effect. However, N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has been used in animal studies to study its effects on behavior and the brain. However, it has limitations in terms of its toxicity and potential for abuse. Therefore, caution must be taken when using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide in laboratory experiments.
Zukünftige Richtungen
Future research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide should focus on its potential as a treatment for opioid addiction, as well as its effects on the brain and behavior. Studies should also explore the potential for abuse and addiction, as well as the toxicity of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide at higher doses.
Conclusion:
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide is a synthetic opioid that has been used as a painkiller and is known for its stimulant effects. It acts on the mu-opioid receptor in the brain and affects the release of dopamine. N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has been studied for its potential as a treatment for opioid addiction and for its effects on the brain and behavior. However, caution must be taken when using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide in laboratory experiments due to its potential for abuse and toxicity at higher doses. Future research should focus on its potential as a treatment for opioid addiction and explore its effects on the brain and behavior.
Synthesemethoden
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine with 3-methylbutanoyl chloride. The resulting product is purified and then converted to the final form of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has been used in scientific research to study its effects on the brain and behavior. It has been shown to have analgesic properties, as well as stimulant effects. N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide has also been studied for its potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)7-13(15)14-8-11(16-4)12-6-5-10(3)17-12/h5-6,9,11H,7-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMWXJQQDGQDJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

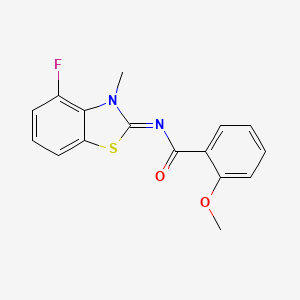
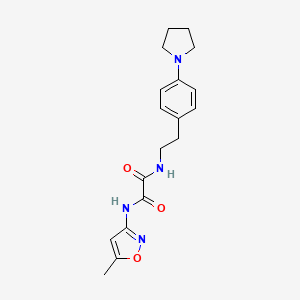
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)


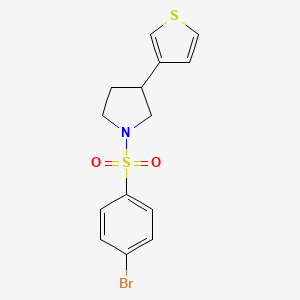
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)
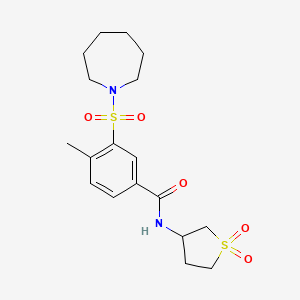
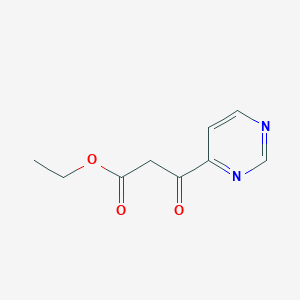
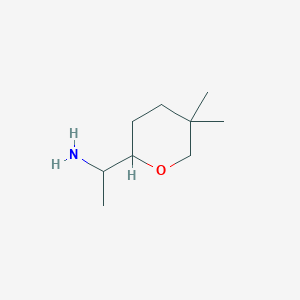

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)